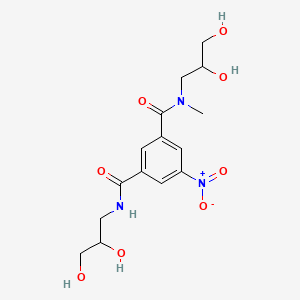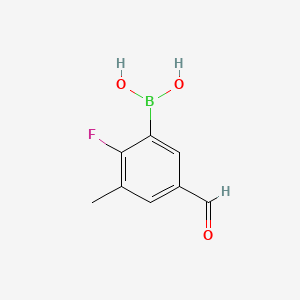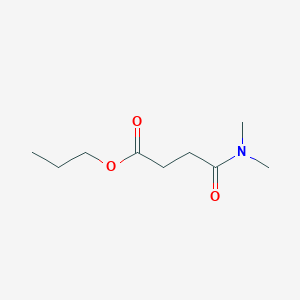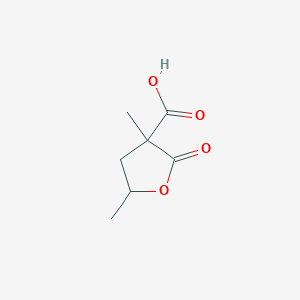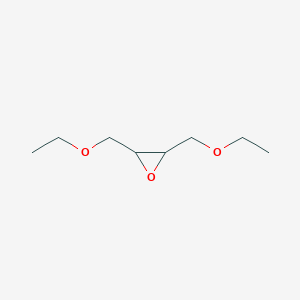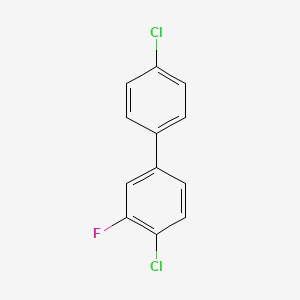
3-Fluoro-4,4'-dichlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4,4’-dichlorobiphenyl is an organic compound with the molecular formula C12H7Cl2F. It is a biphenyl derivative where two chlorine atoms and one fluorine atom are substituted on the biphenyl structure.
Métodos De Preparación
The synthesis of 3-Fluoro-4,4’-dichlorobiphenyl can be achieved through several methods. One common approach involves the Ullmann reaction, where 4,4’-dichlorobiphenyl is reacted with a fluorinating agent under specific conditions . Another method includes the homolytic decarboxylation of aromatic carboxylic acids in the presence of electron acceptors . Industrial production methods often involve the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Análisis De Reacciones Químicas
3-Fluoro-4,4’-dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions are hydroxylated, aminated, or reduced biphenyl derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-4,4’-dichlorobiphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4,4’-dichlorobiphenyl involves its interaction with specific molecular targets and pathways. It can bind to certain receptors and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress pathways and enzyme activity .
Comparación Con Compuestos Similares
3-Fluoro-4,4’-dichlorobiphenyl can be compared with other similar compounds such as:
4,4’-Dichlorobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3,3’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical and biological properties.
3-Fluoro-4-chlorobiphenyl: Has only one chlorine atom, resulting in different reactivity and applications.
The uniqueness of 3-Fluoro-4,4’-dichlorobiphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H7Cl2F |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chlorophenyl)-2-fluorobenzene |
InChI |
InChI=1S/C12H7Cl2F/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H |
Clave InChI |
GHIROQVAGJOPIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


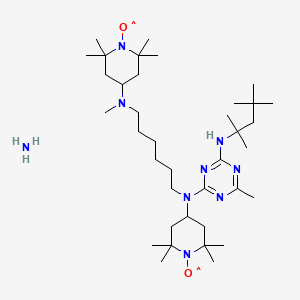

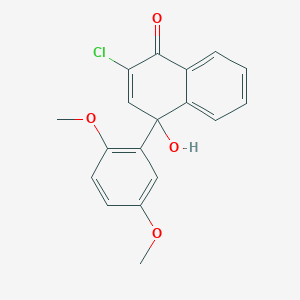
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
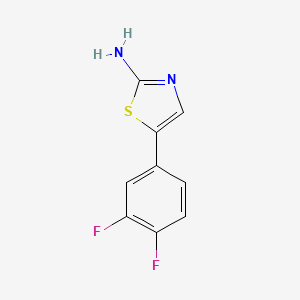
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
